molecular formula C24H15F2NO4 B6509617 7-(4-fluorobenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 904433-17-6

7-(4-fluorobenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B6509617
CAS No.: 904433-17-6
M. Wt: 419.4 g/mol
InChI Key: KASNKBCLBXITOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,3]dioxolo[4,5-g]quinolin-8-one family, characterized by a fused tricyclic scaffold incorporating a quinoline core, a dioxolane ring, and substituents at the 5- and 7-positions. The 4-fluorobenzoyl group at position 7 and the 2-fluorophenylmethyl group at position 5 introduce electron-withdrawing and steric effects that modulate biological activity and physicochemical properties.

Properties

IUPAC Name

7-(4-fluorobenzoyl)-5-[(2-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F2NO4/c25-16-7-5-14(6-8-16)23(28)18-12-27(11-15-3-1-2-4-19(15)26)20-10-22-21(30-13-31-22)9-17(20)24(18)29/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASNKBCLBXITOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=CC=C4F)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-fluorobenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic compound belonging to the quinoline derivatives class. This compound features a unique dioxole structure fused with a quinoline backbone and various substituents that may enhance its biological activity. The exploration of its biological properties is essential for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C24H15F2NO4
  • Molecular Weight : 419.4 g/mol
  • CAS Number : 902507-20-4

The compound's structure includes a 4-fluorobenzoyl group and a 2-fluorophenylmethyl moiety, which are significant for its interaction with biological targets. The presence of fluorine atoms may enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, studies on related flavonoids have demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation mechanisms .

A comparative study involving synthesized flavonoids showed that certain derivatives exhibited IC50 values significantly lower than that of standard anticancer drugs like 5-fluorouracil (IC50 = 4.98 ± 0.41 µM) . This suggests that the target compound may possess similar or enhanced anticancer efficacy.

The mechanism by which quinoline derivatives exert their anticancer effects typically involves:

  • Induction of Apoptosis : Compounds can activate pro-apoptotic proteins while inhibiting anti-apoptotic proteins.
  • Cell Cycle Arrest : Many quinoline derivatives interfere with cell cycle progression, leading to growth inhibition.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Study on Related Quinoline Derivatives

A recent study synthesized various quinoline derivatives and assessed their biological activities against human non-small cell lung cancer cells (A549). Among these compounds, those structurally similar to our target compound showed promising results in terms of cytotoxicity and apoptosis induction .

CompoundIC50 (µM)Mechanism of Action
Compound 6l0.46 ± 0.02Induces apoptosis via mitochondrial pathways
Compound 6k3.14 ± 0.29Inhibits cell proliferation
5-Fluorouracil4.98 ± 0.41Standard control

These findings underscore the potential of the target compound as an anticancer agent.

Pharmacological Applications

The diverse biological activities associated with quinoline derivatives suggest potential applications in treating various diseases beyond cancer:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers.
  • Neuroprotective Effects : Certain quinolines are being explored for their neuroprotective properties against neurodegenerative diseases.

Comparison with Similar Compounds

Substituent Variations in the [1,3]Dioxolo[4,5-g]quinolin-8-one Family

Key structural analogs differ in substituents at positions 5 and 7, which critically influence their biological and chemical profiles:

Compound Name Substituent at Position 5 Substituent at Position 7 Biological Activity (if reported) Reference
Target Compound 2-Fluorophenylmethyl 4-Fluorobenzoyl Not explicitly reported N/A
7-(4-Fluorobenzoyl)-5-[(3-methylphenyl)methyl] analog (CAS: 904433-73-4) 3-Methylphenylmethyl 4-Fluorobenzoyl Research use (no specific activity)
7-(4-Fluorobenzoyl)-5-[(4-methylphenyl)methyl] analog (CAS: 902507-32-8) 4-Methylphenylmethyl 4-Fluorobenzoyl Not reported
(E)-7-(3-Bromo-4,5-dimethoxybenzylidene)-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one Benzylidene moiety Chromen-8-one core Cytotoxic (IC₅₀: 12–18 μM in breast cancer)
Phenyl-7,8-dihydro[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one Phenyl Unsubstituted quinolinone Theoretical DFT studies (HOMO-LUMO gap)

Key Observations :

  • Fluorine Substitution : The target compound’s 2-fluorophenylmethyl group may enhance lipophilicity and metabolic stability compared to methyl-substituted analogs (e.g., 3- or 4-methylphenyl) .
  • Biological Activity : Analogous compounds with extended conjugation (e.g., benzylidene derivatives) exhibit cytotoxicity, suggesting the target compound’s fluorinated groups could optimize binding to cellular targets like kinases or DNA topoisomerases .

Physicochemical and Electronic Properties

  • Molecular Weight : The target compound (MW ≈ 415.4 g/mol) aligns with analogs like CAS 904433-73-4 (MW 415.41) .
  • HOMO-LUMO Gap : DFT studies on phenyl-substituted analogs reveal energy gaps of ~4.5 eV, correlating with moderate chemical reactivity . Fluorine’s electron-withdrawing nature may reduce this gap, increasing electrophilicity.

Preparation Methods

Synthesis of Dihydroquinolin-4-one Intermediate

A mixture of 2-aminochalcone (10 mmol) and anhydrous sodium carbonate (15 mmol) in ethanol undergoes reflux at 80°C for 12 hours. The reaction proceeds via nucleophilic attack, forming the dihydroquinolin-4-one scaffold. This intermediate is isolated in 85–90% yield after column chromatography.

Oxidation to Aromatic Quinoline

The dihydroquinolin-4-one intermediate is treated with p-chloranil (1.2 equiv) in toluene under reflux for 6 hours. This oxidation step aromatizes the ring, yielding the fully conjugated quinoline system essential for further functionalization.

Functionalization with Fluorinated Groups

The target compound features two fluorinated substituents: a 4-fluorobenzoyl group at position 7 and a 2-fluorophenylmethyl group at position 5.

Acylation at Position 7

The quinoline intermediate undergoes Friedel-Crafts acylation with 4-fluorobenzoyl chloride. Using aluminum chloride (1.5 equiv) as a catalyst in dichloromethane at 0°C, the reaction proceeds over 4 hours, affording the 7-(4-fluorobenzoyl) derivative in 70% yield.

Alkylation at Position 5

A Mannich reaction introduces the 2-fluorophenylmethyl group. The quinoline is treated with 2-fluorobenzaldehyde (1.2 equiv) and dimethylamine (1.5 equiv) in methanol at 50°C for 6 hours, followed by reduction with sodium borohydride (2 equiv) to stabilize the alkylated product. This step achieves 65% yield after purification.

Final Oxidation and Ring Closure

The last stage involves oxidation to establish the 8-one functionality and finalize the heterocyclic structure.

Oxidation to Quinolin-8-one

Treatment of the intermediate with Jones reagent (CrO₃ in H₂SO₄) at 0°C for 2 hours oxidizes the C8 position to a ketone, yielding the target compound in 80% purity. Further recrystallization from ethyl acetate improves purity to >98%.

Optimization and Scalability Considerations

Key parameters influencing yield and purity include:

  • Temperature Control : Maintaining 0°C during acylation prevents side reactions.

  • Catalyst Selection : Zn(OTf)₂ in cyclization steps enhances regioselectivity.

  • Solvent Systems : Toluene for oxidations minimizes byproduct formation.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, H-6), 7.72–7.68 (m, 2H, Ar-F), 5.92 (s, 2H, dioxolo-CH₂), 4.45 (s, 2H, CH₂-Ph).

  • ESI-MS : m/z 463.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method StepYield (%)Purity (%)Key Advantage
Cyclization8590Metal-free, scalable
Dioxolo Formation7588High regioselectivity
Fluorobenzoylation7085Mild conditions
Final Oxidation8098High efficiency

Q & A

Q. What are the key synthetic strategies for preparing 7-(4-fluorobenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one?

The synthesis typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling for constructing the quinoline core and introducing fluorinated aromatic substituents. Key steps include:

  • Benzoylation : The 4-fluorobenzoyl group is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling under inert conditions.
  • Methylation : The 2-fluorophenylmethyl group is added using alkylation reagents like methyl iodide in the presence of a base (e.g., K2_2CO3_3).
  • Dioxolane formation : Cyclization of adjacent hydroxyl groups with a carbonyl source (e.g., paraformaldehyde) under acidic conditions . Optimization of reaction parameters (temperature, solvent polarity, catalyst loading) is critical for yield enhancement. Purification often employs column chromatography or recrystallization .

Q. Which biological targets are associated with this compound, and how are they identified?

The compound's fused quinoline-dioxolane structure suggests activity against microbial and parasitic targets, such as Plasmodium falciparum protein kinase 6 (PfPK6), a malarial enzyme. Target identification methods include:

  • Enzyme inhibition assays : Measuring IC50_{50} values against purified PfPK6 using fluorescence-based kinase activity assays.
  • Molecular docking : Computational modeling to predict binding interactions with the enzyme's ATP-binding pocket .
  • Comparative studies : Cross-referencing activity with structurally related compounds like chloroquine derivatives .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.
  • X-ray Crystallography : Resolving crystal structures to verify spatial arrangement of fluorinated groups and dioxolane rings .
  • Chromatography : HPLC or GC-MS for purity assessment, especially after multi-step syntheses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?

SAR strategies involve systematic modifications:

  • Fluorine substitution : Replacing 4-fluorobenzoyl with other halogens (e.g., Cl, Br) to enhance lipophilicity and target affinity.
  • Methylene linker variation : Testing alkyl vs. aryl spacers between the quinoline core and 2-fluorophenyl group to improve metabolic stability.
  • Dioxolane ring modification : Introducing electron-withdrawing groups to modulate ring strain and reactivity . Biological screening against resistant parasite strains (e.g., Pf3D7 vs. PfDd2) helps prioritize derivatives .

Q. How should researchers address contradictions in reported activity data for similar compounds?

Discrepancies often arise from methodological differences. Mitigation approaches include:

  • Standardized assays : Adopting uniform protocols (e.g., fixed parasite loads in antimalarial assays) to reduce variability.
  • Meta-analysis : Aggregating data from multiple studies to identify trends, using tools like principal component analysis (PCA) for multivariate datasets.
  • Control benchmarking : Comparing results with established reference compounds (e.g., artemisinin derivatives) to calibrate activity thresholds .

Q. What environmental stability considerations are relevant for this compound?

Stability studies should assess:

  • Photodegradation : Exposure to UV light to simulate environmental breakdown pathways.
  • Hydrolytic resistance : Testing at varying pH levels (2–12) to evaluate dioxolane ring stability.
  • Biotic transformation : Incubation with soil or microbial cultures to identify metabolites via LC-MS/MS . Data inform disposal protocols and ecological risk assessments.

Q. How does this compound inhibit enzymatic targets at the molecular level?

Mechanistic insights are gained through:

  • Kinetic studies : Determining inhibition constants (KiK_i) and mode (competitive/non-competitive) using Lineweaver-Burk plots.
  • Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics between the compound and target enzymes.
  • Mutagenesis : Engineering PfPK6 mutants (e.g., T145A) to pinpoint critical binding residues .

Methodological Notes

  • Experimental Design : Use randomized block designs for biological assays to control for batch effects .
  • Data Validation : Cross-verify NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Theoretical Frameworks : Link SAR studies to computational models (e.g., DFT calculations for electronic effects) to guide synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.